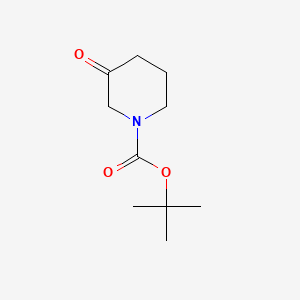
1-Boc-3-piperidone
カタログ番号 B1272315
分子量: 199.25 g/mol
InChIキー: RIFXIGDBUBXKEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05559128
Procedure details


To a cooled (-65° C.) solution of DMSO (1.42 ml; 20 mmol) in CH2Cl2 (30 ml) was added oxalyl chloride (0.87 ml; 10 mmol). The resulting suspension was stirred for an additional 15 minutes at -65° C., whereupon the product of Step A (2.17 g; 10 mmol) dissolved in 5 ml of CH2Cl2 was added portionwise and the reaction was stirred for an additional 15 minutes at that temperature. Triethylamine (5.56 ml; 40 mmol) was then added dropwise, and the solution was allowed to warm to room temperature, whereupon the reaction was stirred for an additional 1.5 hours. The reaction was quenched with H2O and extracted several times with EtOAc. The combined organic phase was washed with 10% aqueous citric acid, H2O, saturated aqueous NaCl, dried (MgSO4), filtered and evaporated. The residue was purified on a silica gel flash chromatography column eluted with 25% EtOAc-hexanes. The fractions containing pure material were combined and concentrated in vacuo to afford 1.87 g of the title compound as a yellow oil.






Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH2:21][CH:20]([OH:24])[CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>C(Cl)Cl>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:24])[CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0.87 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)O
|
Step Four
|
Name
|
|
|
Quantity
|
5.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for an additional 15 minutes at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portionwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for an additional 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with 10% aqueous citric acid, H2O, saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a silica gel flash chromatography column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 25% EtOAc-hexanes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing pure material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.87 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
